ZK-thiazolidinone

描述

ZK-噻唑烷酮是一种新型化学化合物,以其对有丝分裂相关激酶 1 (Plk1) 的强效抑制作用而闻名,Plk1 是真核生物有丝分裂进程和细胞分裂的关键调节因子。 这种化合物因其破坏细胞分裂的能力而在癌症研究领域引起了极大的关注,使其成为一种有前景的癌症治疗候选药物 .

准备方法

合成路线和反应条件

ZK-噻唑烷酮的合成通常涉及在受控条件下使噻唑烷衍生物与各种试剂反应。 一种常见的方法包括 1,2-氨基硫醇与醛缩合形成噻唑烷环 . 这种反应通常在生理 pH 值下进行,不需要催化剂,使其成为一种高效且生物相容的工艺 .

工业生产方法

ZK-噻唑烷酮的工业生产可能涉及使用类似缩合反应的大规模合成。 该工艺针对高产率和高纯度进行了优化,通常采用绿色化学原理来最大程度地减少对环境的影响 .

化学反应分析

反应类型

ZK-噻唑烷酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜或砜。

还原: 还原反应可以将噻唑烷环转化为相应的硫醇或胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

形成的主要产物

科学研究应用

Cancer Therapy

Mechanism of Action:

ZK-Thiazolidinone specifically inhibits Plk1, a kinase that is often overexpressed in various tumors. By inhibiting Plk1, TAL disrupts several key processes in mitosis, such as centrosome maturation, spindle assembly, and chromosome separation. This inhibition leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.

- In Vitro Studies: Research has demonstrated that this compound exhibits an IC50 of approximately 19 nM against human Plk1, indicating its high potency. In various human and mouse tumor cell lines, the compound showed IC50 values ranging from 0.2 to 1.3 μM, effectively inhibiting cell proliferation .

- Cell Cycle Arrest: Treatment with this compound results in G2/M phase arrest, characterized by an accumulation of cells with 4N DNA content. Flow cytometry analysis revealed that this accumulation correlates with increased mitotic index and phospho-histone H3 staining .

- Mitotic Defects: The compound induces defects typical of Plk1 inhibition, such as monopolar spindles and kinetochores that are not fully occupied by microtubules, further substantiating its role as a Plk1 inhibitor .

Research Tool for Cell Biology

This compound serves as a valuable tool for elucidating the functions of Plk1 within cellular processes:

- Studying Mitotic Functions: Researchers have utilized TAL to investigate the roles of Plk1 in sister chromatid separation and spindle assembly. The compound has been instrumental in understanding the interactions between Plk1 and its partners like PICH and PRC1, which are crucial for spindle assembly checkpoint function .

- Checkpoint Activation: The treatment with this compound activates the spindle assembly checkpoint (SAC), leading to a prometaphase-like arrest in treated cells. This effect is dependent on key SAC regulators such as BubR1 and Mad2 .

Potential Applications Beyond Cancer

Emerging studies suggest that this compound may have applications in other therapeutic areas:

- Kidney Diseases: Recent reviews indicate that targeting Plk1 could be beneficial in treating kidney diseases by modulating cellular responses involved in renal pathophysiology .

- Antimicrobial Properties: Although not primarily studied for antimicrobial effects, compounds related to thiazolidinones have shown potential against various microorganisms, indicating possible applications in developing new antimicrobial agents .

Summary of Key Findings

作用机制

ZK-噻唑烷酮通过抑制有丝分裂相关激酶 1 (Plk1) 发挥作用,Plk1 是一种参与有丝分裂各个阶段的丝氨酸/苏氨酸蛋白激酶。通过与 Plk1 的 ATP 结合位点结合,ZK-噻唑烷酮阻止了有丝分裂进程所需的关键底物的磷酸化。 这种抑制导致有丝分裂阻滞和随后的细胞死亡,使其成为一种有效的抗癌药物 .

相似化合物的比较

类似化合物

噻唑烷二酮: 以其抗糖尿病特性而闻名,这些化合物也含有噻唑烷环,但它们的生物靶点和作用机制不同。

噻唑烷-4-酮: 这些化合物具有相似的结构,但主要研究其抗癌和抗菌活性.

ZK-噻唑烷酮的独特性

ZK-噻唑烷酮的独特性在于其对 Plk1 的特异性抑制作用,这在其他噻唑烷衍生物中并不常见。 这种特异性使其成为癌症研究和治疗中宝贵的工具 .

生物活性

ZK-Thiazolidinone, also referred to as TAL, is a novel small-molecule inhibitor primarily targeting Polo-like kinase 1 (Plk1), a crucial regulator of mitotic progression and cell division in eukaryotic cells. This compound has garnered significant attention for its potential applications in cancer therapy due to its ability to inhibit Plk1, which is often overexpressed in tumor cells.

This compound functions as an ATP-competitive inhibitor of Plk1. It has been shown to disrupt various cellular processes essential for mitosis, including:

- Sister Chromatid Separation : TAL inhibits the function of Plk1, leading to the accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.

- Centrosome Maturation : The compound affects the localization and activity of proteins involved in centrosome maturation, crucial for proper spindle assembly during cell division.

- Spindle Assembly : TAL's inhibition of Plk1 leads to defects in spindle assembly, further contributing to its antitumor efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on Plk1 with an IC50 value of approximately 19 nM. The compound has been tested across various human and mouse tumor cell lines, showing an IC50 range between 0.2 to 1.3 µM for cell proliferation inhibition . Flow cytometry analyses revealed that treatment with TAL results in a significant increase in the mitotic index and phospho-histone H3 staining, confirming its role in inducing mitotic arrest.

Table 1: Inhibitory Concentrations of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa S3 | 0.2 - 1.3 |

| MCF7 | 0.2 - 1.3 |

| Mouse Tumor Cells | 0.2 - 1.3 |

Case Studies and Findings

Several studies have explored the biological activity of this compound in detail:

- Study on Mitotic Arrest : One study demonstrated that treatment with 1 µM TAL for 12 hours resulted in a reversible G2/M block in HeLa S3 cells. Upon removal of the compound, cells resumed normal cycling, indicating that the effects of TAL could be transient and reversible .

- Impact on Centrosome Proteins : Another investigation highlighted that TAL treatment led to altered localization patterns of centrosomal proteins such as pericentrin (PCNT) and γ-tubulin, essential for proper spindle function during mitosis .

Broader Biological Activities

Beyond its role as a Plk1 inhibitor, thiazolidinone derivatives have been studied for various biological activities:

- Antimicrobial Activity : Research has indicated that thiazolidinones possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of new thiazolidinone derivatives showed moderate-to-good antimicrobial activity with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

- Other Therapeutic Applications : Thiazolidinone compounds have also been investigated for their potential anti-inflammatory, analgesic, and antidiabetic effects, showcasing their versatility as bioactive molecules .

属性

分子式 |

C23H30F3N5O2S |

|---|---|

分子量 |

497.6 g/mol |

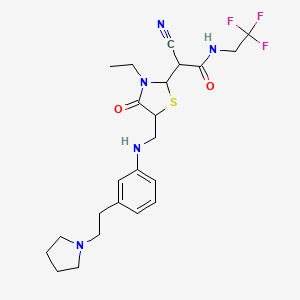

IUPAC 名称 |

2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32) |

InChI 键 |

WFZRONKPJVZNAO-UHFFFAOYSA-N |

SMILES |

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |

规范 SMILES |

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ZKThiazolidinone TAL. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。